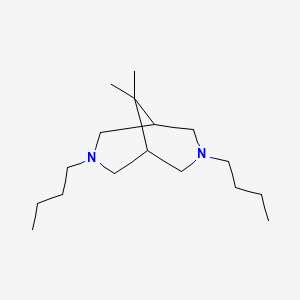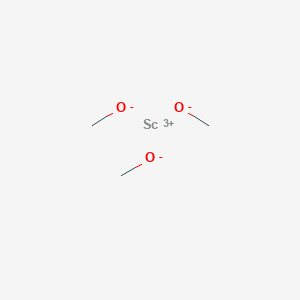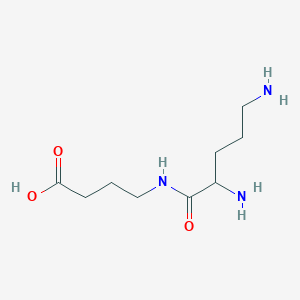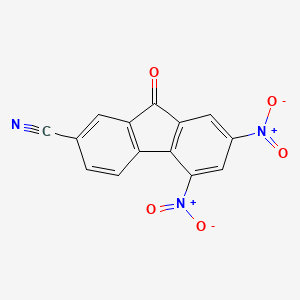![molecular formula C21H15Cl2NO3 B14361428 [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid CAS No. 95413-07-3](/img/structure/B14361428.png)
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid is a chemical compound known for its significant anti-inflammatory and analgesic properties. It is a derivative of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is of interest in medicinal chemistry due to its potential therapeutic applications and its role in the development of new pharmaceutical agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid typically involves the reaction of 2,6-dichloroaniline with benzoyl chloride to form an intermediate, which is then reacted with phenylacetic acid under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new NSAIDs.
Mécanisme D'action
The mechanism of action of [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another common NSAID with comparable effects but different chemical structure.
Naproxen: An NSAID with a longer duration of action compared to diclofenac and ibuprofen.
Uniqueness
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to inhibit COX enzymes more selectively may result in fewer side effects compared to other NSAIDs .
Propriétés
Numéro CAS |
95413-07-3 |
|---|---|
Formule moléculaire |
C21H15Cl2NO3 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
2-[5-benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid |
InChI |
InChI=1S/C21H15Cl2NO3/c22-16-7-4-8-17(23)20(16)24-18-10-9-14(11-15(18)12-19(25)26)21(27)13-5-2-1-3-6-13/h1-11,24H,12H2,(H,25,26) |
Clé InChI |
ODIVNFSIJRGPSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)NC3=C(C=CC=C3Cl)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)


![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)

![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)

![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)


